Methyl (4-cyanophenoxy)acetate

概要

説明

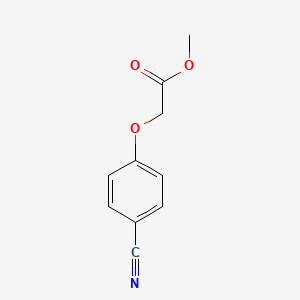

Methyl (4-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position and an ester group at the meta position. This compound is used in various chemical syntheses and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Methyl (4-cyanophenoxy)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

化学反応の分析

Types of Reactions

Methyl (4-cyanophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.

Reduction: The cyano group can be reduced to an amine group.

Oxidation: The phenyl ring can undergo oxidation to form quinones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the phenyl ring.

Major Products Formed

Hydrolysis: 4-cyanophenoxyacetic acid.

Reduction: Methyl (4-aminophenoxy)acetate.

Oxidation: Quinone derivatives.

科学的研究の応用

Methyl (4-cyanophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of methyl (4-cyanophenoxy)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.

類似化合物との比較

Similar Compounds

Methyl (4-aminophenoxy)acetate: Similar structure but with an amine group instead of a cyano group.

Methyl (4-nitrophenoxy)acetate: Contains a nitro group instead of a cyano group.

Methyl (4-methoxyphenoxy)acetate: Contains a methoxy group instead of a cyano group.

Uniqueness

Methyl (4-cyanophenoxy)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and properties compared to its analogs. The cyano group can participate in various reactions, making this compound versatile for different applications.

生物活性

Methyl (4-cyanophenoxy)acetate, with the chemical formula CHNO and a molecular weight of approximately 191.18 g/mol, is an ester characterized by the presence of a cyanophenoxy group attached to an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis.

Chemical Structure and Properties

The structural features of this compound include:

- Cyanide functional group (-C≡N)

- Phenoxy structure (CHO)

These components contribute to its unique reactivity and interaction with biological systems, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, it has been identified as a potential modulator of metabolic pathways, indicating its utility in drug design and development.

- Lipophilicity : The compound's lipophilic nature suggests it can penetrate biological membranes effectively, enhancing its potential as a drug candidate.

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are ongoing to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Enzyme Interaction Studies

A series of studies have investigated the interaction of this compound with various biomolecules:

- Case Study 1 : In vitro assays demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

- Case Study 2 : A study on cancer cell lines revealed that this compound could induce apoptosis in specific tumor types by modulating signaling pathways associated with cell survival and proliferation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 191.18 g/mol |

| Lipophilicity | High |

| Enzyme Inhibition | Yes |

| Potential Applications | Drug development |

Potential Applications

This compound's unique properties suggest several potential applications:

- Pharmaceutical Development : Its ability to inhibit enzymes makes it a candidate for developing drugs targeting metabolic disorders or cancer.

- Agricultural Chemistry : The compound may also have applications in agrochemicals due to its biological activity against pests or diseases.

特性

IUPAC Name |

methyl 2-(4-cyanophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVSETCJUQQWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。